2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core substituted with a triazole ring and a piperidine-derived side chain.
Properties
IUPAC Name |
2-[[1-(1-phenylethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-16(18-5-3-2-4-6-18)24-11-9-17(10-12-24)13-25-20(27)8-7-19(23-25)26-15-21-14-22-26/h2-8,14-17H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXPNTATVRQHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Piperidine Ring : A six-membered ring containing nitrogen, often associated with various pharmacological activities.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its role in drug design due to its ability to form hydrogen bonds.
- Dihydropyridazinone Core : This structure is often linked to various biological activities, including anti-inflammatory and analgesic effects.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 356.44 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Serotonin Receptor Modulation : Similar compounds have been shown to act as serotonin reuptake inhibitors or receptor agonists.
- GABAergic Activity : Some piperidine derivatives enhance GABAergic transmission, which could contribute to anxiolytic effects.
Study 1: Antidepressant-Like Effects
In a study published in Drug Target Insights, researchers evaluated a series of piperidine derivatives for their antidepressant-like effects using the forced swim test in rodents. The results indicated that certain structural modifications led to significant reductions in immobility time, suggesting potential antidepressant activity for compounds similar to the target compound .
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various triazole-containing compounds against common bacterial strains. While specific data on the target compound were not available, related compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for future research on this compound's antimicrobial properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in immobility time | |
| Antimicrobial | Inhibition of bacterial growth | |
| CNS Activity | Potential modulation of neurotransmitters | Hypothesized |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1-(1-Phenylethyl)piperidin-4-yl methyl ketone | Piperidine | CNS depressant effects |
| 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | Triazole | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural variations and properties of the target compound and its analogs:
*Estimated based on structural analysis; †Formula confirmed from .
Key Observations:
- Bioactivity Clues : Epoxiconazole () demonstrates that triazoles paired with halogenated aromatics are effective in fungicides. The target compound’s triazole may similarly engage targets (e.g., CYP51 in fungi), but its piperidine-phenyl system could redirect activity to mammalian targets (e.g., neurotransmitter receptors) .
- Synthesis Challenges : The discontinuation of 2098039-10-0 () may reflect synthetic difficulties or poor pharmacokinetics from its polar side chain, underscoring the importance of substituent choice .
Research and Application Insights
- 2195940-75-9 (): The pyrazine substituent’s electron-deficient nature could alter binding kinetics compared to the target compound’s phenyl group. Its commercial availability ($8–$11/g) suggests utility in early-stage drug discovery for conditions requiring moderate polarity .
- Epoxiconazole (): As a widely used fungicide, its success highlights the triazole’s versatility. However, the target compound’s lack of halogens and inclusion of piperidine may reduce environmental persistence and shift toxicity profiles .
- 2098039-10-0 (): The aminopropyl chain’s discontinuation implies structural optimization challenges, possibly due to metabolic instability or insufficient target affinity. This contrasts with the target compound’s more robust hydrophobic substituent .
Q & A
Q. What are the common synthetic routes for 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, and what are the key challenges in its synthesis?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Alkylation or substitution at the piperidine nitrogen (e.g., introducing the 1-phenylethyl group via nucleophilic substitution) .
- Pyridazinone core assembly : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition .
- Triazole incorporation : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to attach the 1,2,4-triazole moiety . Key challenges : Low yields due to steric hindrance at the piperidine N-substitution step and regioselectivity issues during triazole coupling. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. RT) is critical .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the triazole and pyridazinone rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, especially for distinguishing isomers .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?
- Enzyme inhibition assays : Target kinases or proteases due to the triazole’s metal-binding capacity .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) given the piperidine scaffold’s prevalence in CNS targets .
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can researchers determine the optimal reaction conditions for synthesizing this compound?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify yield-optimizing conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Purification optimization : Compare column chromatography (silica vs. FLASH) vs. recrystallization for scalability .
Q. What are the critical considerations for selecting solvents and catalysts in its multi-step synthesis?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification .
- Catalyst compatibility : Cu(I) for click chemistry (triazole formation) vs. Pd catalysts for cross-coupling steps .
- Byproduct management : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme assays to confirm binding kinetics .
- Structural analogs : Synthesize derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophoric groups responsible for activity .
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., pIC50 normalization, clustering by scaffold) .
Q. What strategies are effective in elucidating the binding interactions between this compound and its putative biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in the target protein to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Scaffold diversification : Modify substituents on the piperidine (e.g., aryl vs. alkyl groups) and pyridazinone (e.g., electron-withdrawing groups) .
- Pharmacokinetic (PK) profiling : Assess logP, plasma protein binding, and metabolic stability (CYP450 assays) to guide lead optimization .
- Example SAR Table :
| Derivative | Piperidine Substituent | Triazole Position | IC50 (Target X) | logP |
|---|---|---|---|---|
| 1 | 1-Phenylethyl | 6-position | 12 nM | 2.1 |
| 2 | 1-Cyclohexylethyl | 6-position | 45 nM | 3.4 |
| 3 | 1-Phenylethyl | 5-position | >1 µM | 1.8 |
| Data adapted from triazole-piperidine analogs in . |
Q. What analytical approaches are recommended to address discrepancies in spectroscopic data during structural confirmation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine methylene protons) .
- Isotopic labeling : Synthesize 13C/15N-labeled analogs to trace connectivity in complex heterocycles .
- Computational NMR prediction : Compare experimental data with DFT-calculated shifts (e.g., using ACD/Labs or Gaussian) .
Q. How can metabolic stability and pharmacokinetic properties of this compound be systematically evaluated in preclinical research?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., piperidine N-dealkylation) .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess % bound to albumin/α-1-acid glycoprotein .
- In vivo PK studies : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS-based quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
